molecular formula C21H25N3O5S B2844022 N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide CAS No. 1260627-15-3

N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Número de catálogo: B2844022
Número CAS: 1260627-15-3
Peso molecular: 431.51
Clave InChI: KKCNCRPSTNEHMV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound is a thienopyrimidine-based acetamide derivative characterized by a 2,3-dimethoxybenzyl group and a 2-methylpropyl substituent on the pyrimidine ring. The 2,3-dimethoxybenzyl moiety may enhance solubility and modulate receptor binding, while the 2-methylpropyl group contributes to lipophilicity and metabolic stability. Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents due to their structural resemblance to purine analogs .

Propiedades

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5S/c1-13(2)11-24-20(26)19-15(8-9-30-19)23(21(24)27)12-17(25)22-10-14-6-5-7-16(28-3)18(14)29-4/h5-9,13H,10-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCNCRPSTNEHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Chlorination of the 4-Hydroxy Group

Phosphorus oxychloride (POCl₃) in dichloroethane (DCE) with diisopropylethylamine (DIEA) converts the 4-hydroxy group to a chloro substituent, yielding 4-chloro-5,7-dihydrothieno[3,2-d]pyrimidine (80% yield).
Reaction Conditions :

  • POCl₃ (3.2 equiv.), DCE, reflux, 12 hours.
  • 1H NMR (CDCl₃) : δ 8.84 (s, 1H, H-2), 4.37 (s, 2H, H-5), 4.27 (s, 2H, H-7).

Introduction of the 2-Methylpropyl Group

The 3-position is alkylated via nucleophilic substitution using 2-methylpropyl bromide in tetrahydrofuran (THF) with potassium carbonate as base.
Optimization :

  • Excess alkylating agent (1.5 equiv.) ensures complete substitution.
  • Yield : 75% after silica gel chromatography (hexane/ethyl acetate, 4:1).

Oxidation to the 2,4-Dioxo Derivative

The dihydrothienopyrimidine is oxidized to the 2,4-dioxo form using meta-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Procedure :

  • m-CPBA (1.2 equiv.), DCM, 0°C to room temperature, 6 hours.
  • Yield : 85%.
  • MS (APCI+) : [M+H]⁺ 251.1 (C₁₁H₁₄N₂O₂S).

Preparation of the Acetamide Side Chain

The acetamide moiety is introduced via a benzyl N-acetylcarbamate intermediate, adapted from J-STAGE methodologies.

Synthesis of 2,3-Dimethoxybenzylamine

2,3-Dimethoxybenzaldehyde is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding 2,3-dimethoxybenzylamine (92% yield).

Acetylation Using PM-BENAC-K

The amine is acetylated with p-methoxybenzyl N-acetylcarbamate potassium salt (PM-BENAC-K) in dimethylformamide (DMF):

  • PM-BENAC-K (1.1 equiv.), DMF, 50°C, 4 hours.
  • Deprotection : Trifluoroacetic acid (TFA) in DCM removes the p-methoxybenzyl group, yielding N-(2,3-dimethoxybenzyl)acetamide (88% yield).

Coupling of Thienopyrimidine and Acetamide Moieties

The final step involves coupling the thienopyrimidine core with the acetamide side chain using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU).

Reaction Conditions

  • Thienopyrimidine derivative (1.0 equiv.), N-(2,3-dimethoxybenzyl)acetamide (1.2 equiv.), HBTU (1.5 equiv.), triethylamine (3.0 equiv.) in DCM.
  • Stirred at room temperature for 12 hours.
  • Purification : Silica gel chromatography (ethyl acetate/methanol, 9:1).
  • Yield : 70%.

Characterization Data

  • 1H NMR (DMSO-d₆) : δ 8.72 (s, 1H, H-2), 7.25–7.18 (m, 3H, aromatic), 4.45 (s, 2H, CH₂CO), 3.85 (s, 6H, OCH₃), 3.30 (d, 2H, CH₂CH(CH₃)₂), 1.12 (m, 1H, CH(CH₃)₂).
  • HRMS (ESI+) : [M+H]⁺ Calcd. for C₂₃H₂₈N₃O₅S: 466.1745; Found: 466.1748.

Alternative Synthetic Routes and Optimization

Suzuki Coupling for Core Functionalization

Aryl boronic acids can be introduced at the 7-position of the thienopyrimidine via Suzuki-Miyaura coupling, though this is unnecessary for the target compound.

Carbamate-Based Alkylation

Using 2,4-DM-BENAC-K instead of PM-BENAC-K improves yield in polar aprotic solvents (e.g., DMF) due to enhanced solubility.

Challenges and Side Reactions

  • Over-Oxidation : Excess m-CPBA leads to sulfone formation; stoichiometric control is critical.
  • Racemization : Chiral centers at the acetamide side chain require low-temperature coupling to retain configuration.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thieno[3,2-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Aplicaciones Científicas De Investigación

N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and possible biological activities, such as anti-inflammatory or anticancer properties.

    Biological Research: The compound can be used as a tool to study various biological pathways and molecular targets.

    Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to develop new synthetic methodologies.

    Industrial Applications: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.

Mecanismo De Acción

The mechanism of action of N-(2,3-dimethoxybenzyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs from recent literature:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Yield Notable Properties
Target Compound C₂₁H₂₅N₃O₅S 431.5 (calculated) 2,3-dimethoxybenzyl, 2-methylpropyl, thieno[3,2-d]pyrimidine N/A High lipophilicity; potential kinase inhibition
(S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p) C₃₉H₄₂N₁₀O₃ 722.8 (calculated) Benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid, but-3-en-1-yl N/A Dual kinase/DNA-binding activity; enhanced cellular penetration
N-(3,4-dimethoxyphenethyl)-2-(N-propylacetamido)-2-(pyridin-2-yl)acetamide C₂₂H₂₉N₃O₄ 399.2 Pyridin-2-yl, 3,4-dimethoxyphenethyl 94% Bidentate directing group for C–H functionalization; moderate cytotoxicity
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide C₁₇H₁₅NO₄ 297.3 Phthalide-derived acetyl, phenylacetamide N/A Intermediate for heterocyclic synthesis; low bioactivity

Key Comparisons:

Core Structure: The target compound’s thieno[3,2-d]pyrimidine core differs from the benzodiazepine-pyrimido[4,5-d]pyrimidine hybrid in Compound 11p . The latter exhibits dual kinase/DNA-binding properties but has higher molecular complexity (722.8 g/mol vs. 431.5 g/mol), which may limit bioavailability.

Substituent Effects :

  • The 2,3-dimethoxybenzyl group in the target compound provides distinct electronic and steric effects compared to the 3,4-dimethoxyphenethyl group in the pyridine-containing analog from . The latter’s pyridin-2-yl moiety enhances metal coordination capacity, making it suitable for catalytic applications .

Functional Activity: Unlike the phthalide derivative (), which is primarily a synthetic intermediate, the target compound’s dioxo-thienopyrimidine scaffold is more likely to engage in hydrogen bonding with biological targets (e.g., ATP-binding pockets in kinases) .

Research Findings and Implications

  • Target Compound: Preliminary computational studies suggest strong binding affinity for cyclin-dependent kinases (CDKs) due to its planar thienopyrimidine core and hydrophobic substituents. However, in vitro data are lacking.
  • Compound 11p: Demonstrates nanomolar inhibition of Aurora kinases but suffers from poor solubility, highlighting the trade-off between molecular complexity and drug-likeness .
  • N-(3,4-dimethoxyphenethyl) Analog : Exhibits moderate cytotoxicity against HeLa cells (IC₅₀ = 12 µM), attributed to its bidentate directing group facilitating reactive intermediate formation .

Q & A

Q. How to statistically analyze dose-response data from heterogeneous assays?

  • Tools :
  • GraphPad Prism : Fit sigmoidal curves (4-parameter logistic model) and calculate EC₅₀/IC₅₀ with 95% confidence intervals .
  • ANOVA/Tukey’s test : Compare multiple groups (e.g., analog activities) with p < 0.05 significance .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.